molecular formula C25H26N2O2S B14533865 Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime CAS No. 62764-61-8

Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime

Cat. No.: B14533865
CAS No.: 62764-61-8
M. Wt: 418.6 g/mol
InChI Key: LCQGZGVJJREENF-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone core substituted with two 2,4,6-trimethylphenyl groups and a thioxime group attached to a 2-nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trimethylbenzoyl chloride with an appropriate thioxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime can undergo various chemical reactions, including:

    Oxidation: The thioxime group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime involves its interaction with specific molecular targets. The compound’s thioxime group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the nitrophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4,6-trimethylphenyl)methanone: Lacks the thioxime and nitrophenyl groups, making it less reactive in certain chemical reactions.

    Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group instead of a thioxime group, leading to different reactivity and applications.

Uniqueness

Bis(2,4,6-trimethylphenyl)methanone S-(2-nitrophenyl)thioxime stands out due to its combination of functional groups, which confer unique reactivity and potential applications in various fields. The presence of both thioxime and nitrophenyl groups allows for diverse chemical transformations and interactions with biological systems.

Properties

CAS No.

62764-61-8

Molecular Formula

C25H26N2O2S

Molecular Weight

418.6 g/mol

IUPAC Name

N-(2-nitrophenyl)sulfanyl-1,1-bis(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C25H26N2O2S/c1-15-11-17(3)23(18(4)12-15)25(24-19(5)13-16(2)14-20(24)6)26-30-22-10-8-7-9-21(22)27(28)29/h7-14H,1-6H3

InChI Key

LCQGZGVJJREENF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=NSC2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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